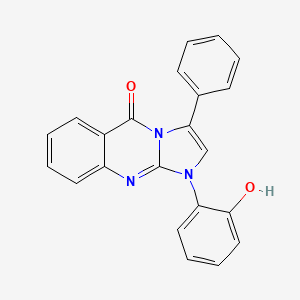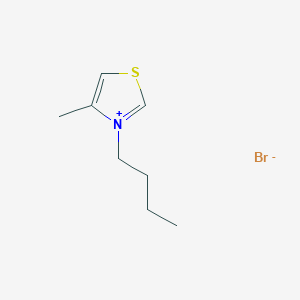
3-Pentyn-1-amine, 5-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentyn-1-amine, 5-(trimethylsilyl)- is an organic compound characterized by the presence of a trimethylsilyl group attached to a pentynylamine backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-1-amine, 5-(trimethylsilyl)- typically involves the reaction of 3-pentyn-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentyn-1-amine, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
3-Pentyn-1-amine, 5-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Pentyn-1-amine, 5-(trimethylsilyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group acts as a protecting group, allowing selective reactions to occur at other sites of the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Trimethylsilyl)-4-pentyn-1-ol
- 1-Pentyn-3-amine
Uniqueness
3-Pentyn-1-amine, 5-(trimethylsilyl)- is unique due to its specific structure, which combines the reactivity of an alkyne with the protective nature of the trimethylsilyl group. This combination allows for selective and efficient chemical transformations, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
101195-67-9 |
|---|---|
Formule moléculaire |
C8H17NSi |
Poids moléculaire |
155.31 g/mol |
Nom IUPAC |
5-trimethylsilylpent-3-yn-1-amine |
InChI |
InChI=1S/C8H17NSi/c1-10(2,3)8-6-4-5-7-9/h5,7-9H2,1-3H3 |
Clé InChI |
XGDGRWWWFOPVRZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC#CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















